molecular formula C22H22O B14475744 Benzyl p-cumylphenyl ether CAS No. 68443-34-5

Benzyl p-cumylphenyl ether

Cat. No.: B14475744
CAS No.: 68443-34-5
M. Wt: 302.4 g/mol
InChI Key: IZLBYQPKAHATAF-UHFFFAOYSA-N
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Description

Benzyl p-cumylphenyl ether is an organic compound with the molecular formula C22H22O. It belongs to the class of ethers, which are characterized by an oxygen atom connected to two alkyl or aryl groups. This compound is notable for its unique structure, which includes both benzyl and p-cumylphenyl groups attached to the ether oxygen.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl p-cumylphenyl ether can be synthesized through the Williamson ether synthesis, a common method for preparing ethers. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For this compound, the reaction would typically involve the use of benzyl alcohol and p-cumylphenol, with a strong base such as sodium hydride to generate the alkoxide ion .

Industrial Production Methods: Industrial production of ethers like this compound often involves the use of catalytic processes. One such method is the alkoxymercuration-demercuration of alkenes, where an alkene reacts with an alcohol in the presence of mercuric acetate, followed by treatment with sodium borohydride .

Chemical Reactions Analysis

Types of Reactions: Benzyl p-cumylphenyl ether undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzyl p-cumylphenyl ether has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl p-cumylphenyl ether involves its interaction with molecular targets through its ether linkage. The compound can undergo cleavage to form reactive intermediates, which can then interact with various biological pathways. The specific molecular targets and pathways depend on the context of its use, such as in drug delivery or chemical synthesis .

Comparison with Similar Compounds

Uniqueness: Benzyl p-cumylphenyl ether is unique due to the presence of both benzyl and p-cumyl groups, which confer distinct chemical properties and reactivity. This combination allows for unique interactions in both chemical and biological contexts, making it a valuable compound for research and industrial applications .

Properties

CAS No.

68443-34-5

Molecular Formula

C22H22O

Molecular Weight

302.4 g/mol

IUPAC Name

1-phenylmethoxy-4-(2-phenylpropan-2-yl)benzene

InChI

InChI=1S/C22H22O/c1-22(2,19-11-7-4-8-12-19)20-13-15-21(16-14-20)23-17-18-9-5-3-6-10-18/h3-16H,17H2,1-2H3

InChI Key

IZLBYQPKAHATAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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